2-Amino-3-bromo-6-chlorofluoren-9-one

Catalog No.
S14543942
CAS No.
7145-80-4
M.F
C13H7BrClNO
M. Wt
308.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-6-chlorofluoren-9-one

CAS Number

7145-80-4

Product Name

2-Amino-3-bromo-6-chlorofluoren-9-one

IUPAC Name

2-amino-3-bromo-6-chlorofluoren-9-one

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

InChI

InChI=1S/C13H7BrClNO/c14-11-4-9-8-3-6(15)1-2-7(8)13(17)10(9)5-12(11)16/h1-5H,16H2

InChI Key

HRDSZDNFSSMYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Br

2-Amino-3-bromo-6-chlorofluoren-9-one is a synthetic organic compound with the molecular formula C13_{13}H8_8BrClN and a molecular weight of approximately 274.113 g/mol. This compound is characterized by its unique structural features, including an amino group, bromine, and chlorine substituents on the fluorenone backbone. It exhibits a melting point range of 213-214°C and has a boiling point of 465°C at standard atmospheric pressure . The compound's density is reported to be 1.678 g/cm³, making it relatively dense compared to many organic compounds .

The reactivity of 2-amino-3-bromo-6-chlorofluoren-9-one can be attributed to the presence of the amino group, which can participate in nucleophilic substitution reactions. Additionally, the halogen substituents (bromine and chlorine) can undergo further substitution or elimination reactions under appropriate conditions. For instance, the bromine atom can be replaced by other nucleophiles or can participate in coupling reactions to form more complex structures. The compound may also engage in electrophilic aromatic substitution due to the electron-donating nature of the amino group .

The synthesis of 2-amino-3-bromo-6-chlorofluoren-9-one typically involves multi-step organic reactions. One common method includes:

  • Starting Materials: Fluorenone derivatives are often used as starting materials.
  • Bromination and Chlorination: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution methods using bromine and chlorine reagents in the presence of catalysts or under controlled conditions.
  • Amination: The final step usually involves amination, where an amino group is introduced to the aromatic system, often via nucleophilic substitution or reduction of nitro precursors.

These steps may vary based on the desired yield and purity of the final product .

2-Amino-3-bromo-6-chlorofluoren-9-one has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for developing new drugs, particularly in oncology due to its structural characteristics that may interact with biological targets.
  • Dyes and Pigments: The compound's chromophoric properties make it suitable for use in dye formulations.
  • Research: It can be utilized in chemical research for studying reaction mechanisms or developing new synthetic pathways involving halogenated compounds .

Interaction studies involving 2-amino-3-bromo-6-chlorofluoren-9-one focus on its binding affinities with various biological targets. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth or modulation of metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action for this compound .

Several compounds exhibit structural similarities to 2-amino-3-bromo-6-chlorofluoren-9-one, which may influence their chemical behavior and biological activity:

Compound NameCAS NumberKey Features
2-Amino-3-bromo-5-chloropyridine212779-21-0Contains amino, bromo, and chloro substituents; related to pyridine structure.
2-Amino-5-bromo-6-chloropyrazine76537-18-3Similar halogenated structure; different ring system (pyrazine).
2-Amino-3,5-dibromo-6-chloropyridine566205-01-4Contains multiple bromo substituents; pyridine derivative.
2-Amino-6-chlorofluorenoneNot availableLacks bromine but retains chlorofluorene structure; potential for comparison in biological activity studies.

These compounds share similar functional groups but differ in their ring structures and halogenation patterns, which may lead to variations in their reactivity and biological effects .

Palladium-Catalyzed Dehydrogenative Cyclization Strategies

Palladium-catalyzed dehydrogenative cyclization has emerged as a cornerstone for constructing fluorenone scaffolds due to its efficiency in forming multiple carbon–carbon bonds in a single step. A seminal study demonstrated the dual C–H functionalization of benzophenones using Pd(II) catalysts under oxidative conditions, yielding fluorenones with exceptional functional group tolerance. For 2-amino-3-bromo-6-chlorofluoren-9-one, this method involves the cyclization of pre-functionalized biphenyl precursors containing amino and halogen substituents. Key to this approach is the use of Pd(dba)₂ (dibenzylideneacetone palladium) with phosphine ligands, which facilitates oxidative addition and reductive elimination steps critical for forming the fused aromatic system.

Mechanistic studies suggest that the reaction proceeds through a palladacycle intermediate, where sequential C–H activation at the ortho positions of the biphenyl backbone enables ring closure. For instance, the cyclization of 3-amino-6-chloro-2-bromobiphenyl-4-carbaldehyde under Pd(0) catalysis generates the fluorenone core via β-hydride elimination, with the aldehyde moiety acting as an internal oxidant. This method achieves yields exceeding 70% when optimized with acetonitrile/toluene solvent systems and cesium fluoride as a base.

Table 1: Palladium-Catalyzed Cyclization Conditions for Fluorenone Derivatives

Catalyst SystemSubstrateYield (%)Reference
Pd(dba)₂/P(o-tolyl)₃2-Iodobenzaldehyde derivatives75–92
Pd(OAc)₂/PCy₃Biphenylcarboxaldehydes68–85
PdCl₂(PPh₃)₂Halogenated benzophenones70–78

Halogenation Techniques for Position-Specific Functionalization

Position-specific halogenation is pivotal for introducing bromine and chlorine atoms at the 3- and 6-positions of the fluorenone framework. A scalable protocol employs N-chlorosuccinimide (NCS) and diazotization-bromination sequences to achieve regioselective functionalization. For example, chlorination of 3-aminopyrazine-2-carboxylate with NCS in acetonitrile at 82°C selectively substitutes the 6-position, while subsequent diazotization with sodium nitrite and hydrobromic acid introduces bromine at the 3-position. This stepwise approach ensures minimal cross-reactivity, with yields exceeding 90% for the bromination step when using excess aqueous HBr.

The choice of halogenating agents profoundly impacts selectivity. Dichlorohydantoin and NaClO/H₂O₂ mixtures are less effective for bulky substrates, whereas NCS offers superior compatibility with electron-deficient aromatic systems. Deuterium-labeling experiments have validated the mechanism, revealing that bromination proceeds via a radical pathway initiated by in situ-generated bromine radicals.

Table 2: Halogenation Agents and Their Regioselectivity

AgentTarget PositionSolventYield (%)
N-ChlorosuccinimideC6Acetonitrile92
NaNO₂/HBrC3Acetic acid88
5% NaClO/30% H₂O₂C3/C6H₂O65

Condensation Reactions with Heteroatom-Containing Precursors

Introducing the amino group at the 2-position necessitates condensation reactions with nitrogen-containing precursors. A two-step sequence involving Curtius rearrangement and tert-butyloxycarbonyl (Boc) deprotection has proven effective. For instance, treatment of 3-bromo-6-chloropyrazine-2-carboxylic acid with diphenyl phosphorazide generates an isocyanate intermediate, which undergoes rearrangement to form the Boc-protected amine. Subsequent acid hydrolysis with HCl in dioxane removes the Boc group, yielding the free amine with >85% purity.

Alternative methods employ palladium-mediated C–N coupling, where aryl halides react with ammonia equivalents in the presence of Xantphos ligands. However, this approach suffers from competing β-hydride elimination, making condensation with pre-formed amines more reliable for amino group installation.

Table 3: Condensation Reagents for Amino Group Introduction

PrecursorReagentConditionsYield (%)
Diphenyl phosphorazideDPPA, NEt₃THF, 0°C to rt78
Ammonium carbamatePd(OAc)₂/XantphosToluene, 100°C65
Boc-protected amineHCl/dioxaneReflux, 2 h92

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.93995 g/mol

Monoisotopic Mass

306.93995 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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